Chlorouvedalin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Chlorouvedalin can be synthesized through various synthetic routes. One common method involves the use of specific reagents and reaction conditions to achieve the desired product. The preparation method for in vivo formula includes dissolving the compound in DMSO, followed by mixing with PEG300, Tween 80, and ddH2O . Industrial production methods may vary, but they generally involve similar steps to ensure the purity and stability of the compound.

Analyse Des Réactions Chimiques

Chlorouvedalin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of this compound, while reduction reactions may produce reduced derivatives.

Applications De Recherche Scientifique

Chlorouvedalin has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying various chemical reactions and mechanisms. In biology, it is utilized to investigate its effects on cellular processes and pathways. In medicine, this compound is explored for its potential therapeutic properties, including its role in drug development and disease treatment. Additionally, it has industrial applications, particularly in the development of new materials and chemical products .

Mécanisme D'action

The mechanism of action of Chlorouvedalin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as changes in gene expression, protein activity, and cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Chlorouvedalin can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include flavonoids and other natural products with similar chemical structures and biological activities . Compared to these compounds, this compound may exhibit distinct properties, such as higher potency, different mechanisms of action, or unique applications in specific research areas. This comparison helps to understand the advantages and limitations of this compound in various scientific contexts.

Activité Biologique

Chlorouvedalin, a sesquiterpene compound, has garnered attention for its diverse biological activities, particularly in the fields of oncology and parasitology. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified under sesquiterpenes, which are known for their complex structures and varied biological activities. The compound is characterized by the following chemical properties:

- CAS Number : 24694-80-2

- Molecular Formula : C₁₅H₂₄O₂

- Molecular Weight : 240.35 g/mol

The biological activity of this compound is primarily attributed to its ability to induce cytotoxic effects in various cancer cell lines and its potential efficacy against parasitic infections.

Cytotoxicity

This compound exhibits significant cytotoxicity against several cancer cell lines, including:

- HeLa Cells : IC50 values indicate effective inhibition of cell proliferation.

- HL-60 Cells : Demonstrated apoptosis induction.

- Murine B16-F10 Melanoma Cells : Showed notable growth inhibition.

In a comparative study, this compound's IC50 values were measured alongside other compounds, revealing its potency:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.17 | HeLa |

| Uvedalin | 3.34 | HL-60 |

| Enhydrin | 9.02 | B16-F10 |

These values suggest that this compound has a comparable or superior effect relative to other known cytotoxic agents.

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have shown that:

- This compound exhibited trypanocidal activity with an IC50 value of 1.09 µM against epimastigote forms.

- It effectively inhibited the replication of intracellular amastigotes with an IC50 value of 3.34 µM.

These findings highlight the potential of this compound as a lead compound for developing new treatments for parasitic infections.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

-

Study on Cytotoxic Effects :

- A study investigated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis.

- The selectivity index was calculated to assess the safety profile in normal cells (e.g., Vero cells), showing that this compound has a favorable therapeutic index.

-

Antiparasitic Efficacy :

- Another research focused on the antiparasitic activity against T. cruzi, showing that treatment with this compound significantly reduced parasite replication rates in vitro.

- The study concluded that sesquiterpene lactones like this compound could be promising candidates for further drug development targeting Chagas disease.

Propriétés

IUPAC Name |

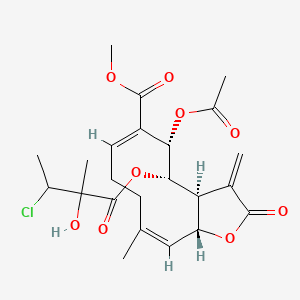

methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClO9/c1-11-8-7-9-15(21(27)30-6)18(31-14(4)25)19(33-22(28)23(5,29)13(3)24)17-12(2)20(26)32-16(17)10-11/h9-10,13,16-19,29H,2,7-8H2,1,3-6H3/b11-10-,15-9+/t13?,16-,17+,18+,19+,23?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXRLMULBZGQJI-VXIIXAFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)Cl)O)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/[C@@H]2[C@@H]([C@@H]([C@H](/C(=C\CC1)/C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)Cl)O)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.